1-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. For instance, the condensation of a carboxylic acid moiety with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow, followed by trapping with electrophiles . This method allows for precise control over reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the pyrrole ring.
Scientific Research Applications
1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)pyrrole-2-carboxylic acid
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrrole
Comparison: 1-Methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, compared to similar compounds .
Properties
Molecular Formula |
C13H10F3NO2 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-17-10(5-6-11(17)12(18)19)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChI Key |
LRQZQGWRTMRBBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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